

# Londamocitinib (AZD4604): A Technical Overview for Steroid-Insensitive Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Londamocitinib |           |
| Cat. No.:            | B3028566       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Londamocitinib (AZD4604) is an investigational, potent, and selective inhaled inhibitor of Janus kinase 1 (JAK1) being developed for the treatment of moderate-to-severe asthma.[1][2] Its mechanism of action offers a potential therapeutic advantage in patient populations with unmet needs, particularly those with steroid-insensitive asthma.[2] By targeting key inflammatory pathways upstream of corticosteroid-sensitive mechanisms, Londamocitinib represents a promising novel approach to asthma management. This technical guide provides a comprehensive overview of the preclinical and clinical data available for Londamocitinib, with a focus on its mechanism of action, experimental validation, and potential role in treating steroid-insensitive asthma.

### **Mechanism of Action: Selective JAK1 Inhibition**

**Londamocitinib** is a small molecule that selectively inhibits JAK1, an intracellular tyrosine kinase crucial for signaling downstream of multiple cytokine receptors implicated in the pathophysiology of asthma.[1][2] These cytokines, including interleukin-4 (IL-4), interleukin-13 (IL-13), and thymic stromal lymphopoietin (TSLP), are key drivers of type 2 (T2) and non-T2 inflammatory pathways that contribute to airway inflammation and hyperresponsiveness.

Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)



proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses. By inhibiting JAK1, **Londamocitinib** effectively blocks this signaling cascade, preventing the phosphorylation of STATs and the subsequent expression of pro-inflammatory genes. This broad anti-inflammatory effect is anticipated to be beneficial in both steroid-sensitive and steroid-insensitive asthma.



Click to download full resolution via product page

Fig. 1: Londamocitinib's Mechanism of Action

# Preclinical Data In Vitro Potency and Selectivity

**Londamocitinib** has demonstrated high potency and selectivity for JAK1 in various in vitro assays.



| Target                 | IC50 (nM) | Assay System    | Reference |
|------------------------|-----------|-----------------|-----------|
| JAK1                   | 0.54      | Enzymatic Assay |           |
| JAK2                   | 686       | Enzymatic Assay | •         |
| JAK3                   | >10,000   | Enzymatic Assay | •         |
| TYK2                   | 657       | Enzymatic Assay | •         |
| pSTAT6 (IL-4 induced)  | 24        | U937 cells      | •         |
| pSTAT6 (IL-13 induced) | 34        | U937 cells      | _         |

Table 1: In Vitro Potency and Selectivity of **Londamocitinib**.

## In Vivo Efficacy in an Ovalbumin-Challenge Rat Model

The efficacy of **Londamocitinib** was evaluated in an ovalbumin (OVA)-sensitized and challenged rat model of allergic asthma.

| Treatment                   | Dose                        | Key Findings                                                                                                                                                                                                                                                                 | Reference |
|-----------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Londamocitinib<br>(AZD4604) | 30 μg/kg<br>(intratracheal) | - Reduced phosphorylation of STAT3 and STAT5 in lung tissue Inhibited lung eosinophilia Reduced the late asthmatic response (measured as Penh) Efficacy in suppressing late allergic response and airway inflammation was similar to the inhaled corticosteroid, budesonide. |           |



Table 2: In Vivo Efficacy of **Londamocitinib** in a Rat Model of Allergic Asthma. Note: Specific quantitative reduction percentages for pSTAT3/5, eosinophilia, and Penh have not been publicly disclosed.

# Clinical Data Phase 1 Clinical Trial (NCT04769869)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted in healthy volunteers and patients with mild asthma to assess the safety, tolerability, and pharmacokinetics of inhaled **Londamocitinib**.

| Population      | Key Findings                                                                                                                                         | Reference |
|-----------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mild Asthmatics | - Acceptable safety and tolerability profile Significant reduction in Fractional Exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation. |           |

Table 3: Key Outcomes of the Phase 1 Clinical Trial of **Londamocitinib**. Note: Specific quantitative data on FeNO reduction by dose have not been publicly released.

## **Ongoing and Future Clinical Trials**

**Londamocitinib** is currently being investigated in Phase 2 clinical trials to further evaluate its efficacy and safety in patients with moderate-to-severe asthma. The ARTEMISIA study (NCT06435273) is a mechanistic study designed to understand the impact of **Londamocitinib** on T2 and non-T2 inflammatory pathways in the lungs of asthmatic patients.

# Experimental Protocols Ovalbumin-Challenge Rat Model of Allergic Asthma

This model is used to induce an allergic asthma phenotype in rats to test the efficacy of antiasthmatic compounds.





Click to download full resolution via product page

Fig. 2: Ovalbumin-Challenge Rat Model Workflow

#### Methodology:

- Sensitization: Rats are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide. This primes the immune system to recognize OVA as an allergen.
- Challenge: After a period of sensitization, the rats are challenged with aerosolized OVA, which is delivered directly into the lungs. This induces an inflammatory response characteristic of asthma.
- Treatment: Londamocitinib is administered, often intratracheally, prior to the OVA challenge to assess its ability to prevent or reduce the inflammatory response.
- Assessment: Various endpoints are measured to evaluate the efficacy of the treatment, including:
  - Phosphorylated STATs (pSTATs): Lung tissue is collected and analyzed for the levels of pSTAT3 and pSTAT5 to confirm target engagement.
  - Eosinophil Infiltration: Lung tissue sections are stained to identify and quantify the number of eosinophils, a key inflammatory cell in asthma.
  - Late Asthmatic Response: This is often measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.



## **Measurement of STAT Phosphorylation in Whole Blood**

This assay is used to assess the inhibitory activity of **Londamocitinib** on JAK1 signaling in a cellular context.

#### Methodology:

- Sample Collection: Whole blood is collected from healthy human volunteers or rats.
- Stimulation: The blood samples are stimulated with a cytokine known to signal through JAK1, such as IL-4 or IL-13, to induce STAT phosphorylation.
- Inhibition: Londamocitinib is added at various concentrations to determine its dosedependent inhibitory effect on STAT phosphorylation.
- Cell Staining: The blood cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6).
- Flow Cytometry: The samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes, monocytes). The data is used to calculate IC50 values.

### Conclusion

Londamocitinib (AZD4604) is a selective JAK1 inhibitor with a mechanism of action that targets key cytokine signaling pathways involved in both T2 and non-T2 asthma inflammation. Preclinical data demonstrate its ability to inhibit STAT phosphorylation and reduce airway inflammation in a relevant animal model of asthma. Early clinical data in patients with mild asthma suggest a favorable safety profile and target engagement, as evidenced by a significant reduction in FeNO. The ongoing clinical development program, including mechanistic studies, will provide a more comprehensive understanding of Londamocitinib's potential as a novel inhaled therapy for a broad range of patients with uncontrolled asthma, including those with steroid-insensitive disease. The data gathered so far strongly support the continued investigation of Londamocitinib as a promising new treatment modality in respiratory medicine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD4604 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Londamocitinib (AZD4604): A Technical Overview for Steroid-Insensitive Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028566#londamocitinib-azd4604-for-steroid-insensitive-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.